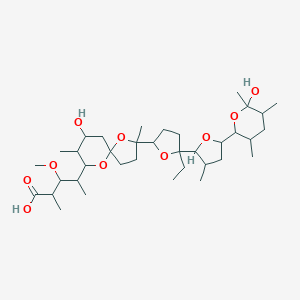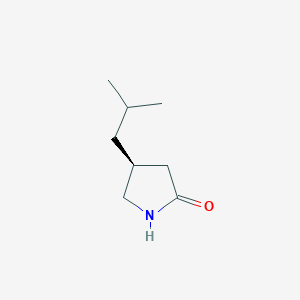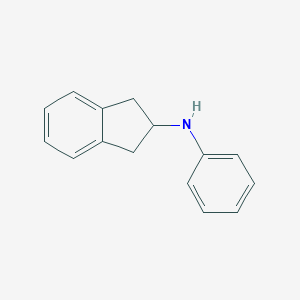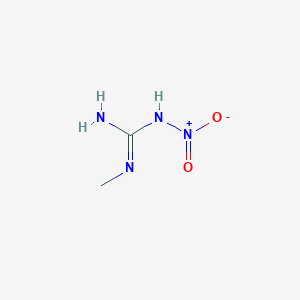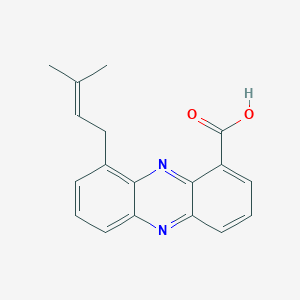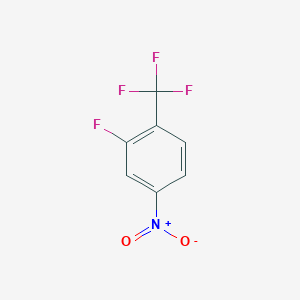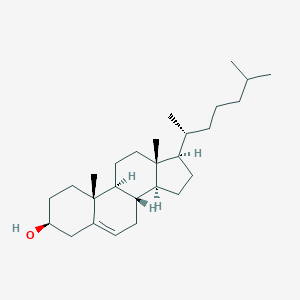
Hydrazinecarboximidamide, N-(3-aminopropyl)-2-(2,2-difluoro-1-phenylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboximidamide, N-(3-aminopropyl)-2-(2,2-difluoro-1-phenylethylidene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP-10825 and is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a crucial role in the development and progression of various diseases, including cancer.
作用機序
DFP-10825 works by inhibiting LSD1, which is an epigenetic regulator that plays a crucial role in the development and progression of various diseases, including cancer. LSD1 regulates gene expression by removing methyl groups from histones, which are proteins that package DNA in the nucleus of cells. By inhibiting LSD1, DFP-10825 prevents the removal of methyl groups from histones, leading to changes in gene expression.
Biochemical and physiological effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In cancer cells, DFP-10825 has been shown to induce apoptosis, which is programmed cell death. It has also been shown to inhibit cell proliferation and migration, which are important processes in cancer progression. In addition, DFP-10825 has been shown to have neuroprotective effects, which may be due to its ability to inhibit LSD1.
実験室実験の利点と制限
One of the main advantages of using DFP-10825 in lab experiments is its specificity for LSD1. This makes it a valuable tool for studying the role of LSD1 in various biological processes. However, one limitation of using DFP-10825 is its potency, which can make it difficult to determine the optimal concentration for experiments.
将来の方向性
There are several future directions for research on DFP-10825. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its effects on other epigenetic regulators and their role in disease development and progression. Additionally, further research is needed to determine the optimal concentration of DFP-10825 for use in lab experiments.
合成法
The synthesis of DFP-10825 involves a multistep process that includes the reaction of 2,2-difluoro-1-phenylethylamine with 3-aminopropylhydrazine to form the intermediate compound. This intermediate compound is then reacted with N-cyano-N'-methylimidodicarbonimidic diamide to produce the final product, DFP-10825.
科学的研究の応用
DFP-10825 has been extensively studied for its potential applications in various fields, including cancer research, epigenetics, and neuroscience. In cancer research, DFP-10825 has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer. In epigenetics, DFP-10825 has been shown to inhibit LSD1, which is involved in the regulation of gene expression. In neuroscience, DFP-10825 has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
特性
CAS番号 |
115060-15-6 |
|---|---|
分子式 |
C12H17F2N5 |
分子量 |
269.29 g/mol |
IUPAC名 |
2-(3-aminopropyl)-1-[(E)-(2,2-difluoro-1-phenylethylidene)amino]guanidine |
InChI |
InChI=1S/C12H17F2N5/c13-11(14)10(9-5-2-1-3-6-9)18-19-12(16)17-8-4-7-15/h1-3,5-6,11H,4,7-8,15H2,(H3,16,17,19)/b18-10+ |
InChIキー |
MPBKAOHKPAKJDA-VCHYOVAHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC(=NCCCN)N)/C(F)F |
SMILES |
C1=CC=C(C=C1)C(=NNC(=NCCCN)N)C(F)F |
正規SMILES |
C1=CC=C(C=C1)C(=NNC(=NCCCN)N)C(F)F |
同義語 |
DFPA difluorophenylethyl(4-aminopropylamidinohydrazone) phenyl-(2-difluoroethyl)-4-aminopropylamidinohydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




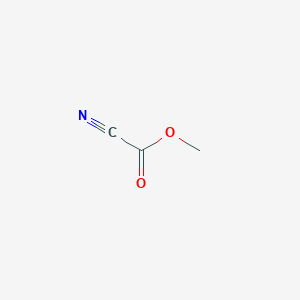
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)


